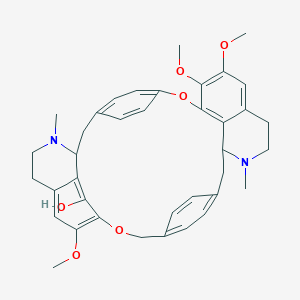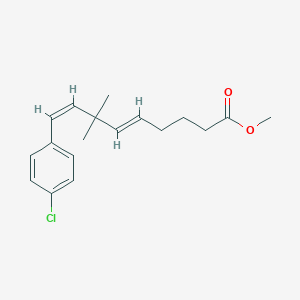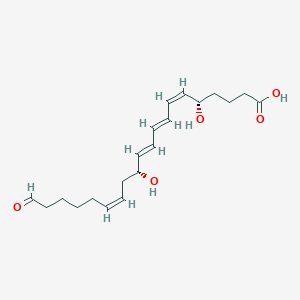
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid, commonly known as 12-HETE, is a bioactive lipid that plays a crucial role in various physiological processes. It is a derivative of arachidonic acid, which is a polyunsaturated fatty acid that is present in the cell membrane of animals. 12-HETE is produced by the action of lipoxygenase enzymes on arachidonic acid, and it is involved in the regulation of inflammation, cell growth, and differentiation.
Aplicaciones Científicas De Investigación
Synthesis and Structural Identification : Kitamura et al. (1988) synthesized and identified derivatives of leukotriene A4, leading to the production of diastereomers including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. This research contributes to understanding the chemical synthesis and structural identification of related compounds (Kitamura et al., 1988).
Metabolic Pathways in Leukocytes : Borgeat and Samuelsson (1979) explored the metabolism of arachidonic acid in human polymorphonuclear leukocytes, leading to the formation of several metabolites including (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid. Their work elucidates the role of arachidonic acid metabolism in leukocytes, which is crucial for understanding inflammatory processes (Borgeat & Samuelsson, 1979).
Role in Inflammation-Resolution : In the study of macrophage mediators by Serhan et al. (2009), the role of derivatives of docosahexaenoic acid in inflammation resolution was investigated, highlighting the importance of such compounds in tissue homeostasis and host defense (Serhan et al., 2009).
Lipoxygenase Pathway in Platelets and Lymphocytes : Lagarde et al. (1999) examined the 12-lipoxygenase activity and its relevance for platelet and lymphocyte functions. Understanding the role of this pathway is vital for deciphering the complex mechanisms of immune response and inflammation (Lagarde et al., 1999).
Biosynthesis of Lipoxin Intermediates : Perry et al. (2020) studied the role of human 15-lipoxygenase-2 in the biosynthesis of lipoxin intermediates, important for understanding the molecular pathways involved in inflammation and resolution processes (Perry et al., 2020).
Synthesis and Inhibitory Activities of Eicosanoid Compounds : Arai et al. (1983) investigated the synthesis and 5-lipoxygenase inhibitory activities of various eicosanoid compounds, including derivatives similar to the specified compound. This research is significant for understanding the potential therapeutic applications of these compounds in regulating inflammatory responses (Arai et al., 1983).
Propiedades
Número CAS |
115609-68-2 |
|---|---|
Nombre del producto |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
Fórmula molecular |
C10H11N3O |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-20-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,17-19,22-23H,1-2,6,10-12,15-16H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
Clave InChI |
LVLQYGYNBVIONY-PSPARDEHSA-N |
SMILES isomérico |
C(CCC=O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
SMILES |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canónico |
C(CCC=O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Descripción física |
Solid |
Sinónimos |
20-aldehyde leukotriene B4 20-oxoleukotriene B4 leukotriene B4-20-aldehyde LTB4-20-aldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
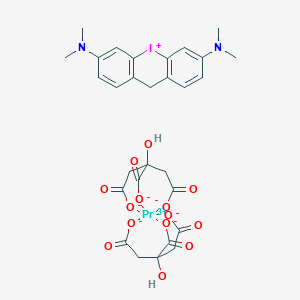
![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
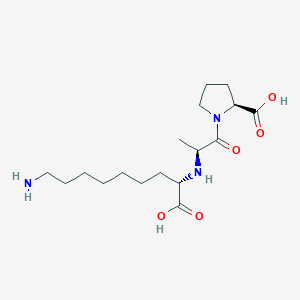
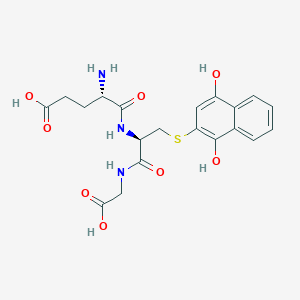
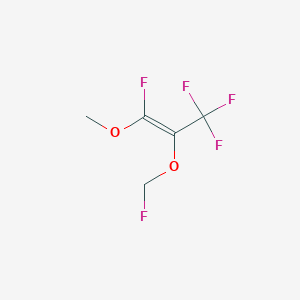
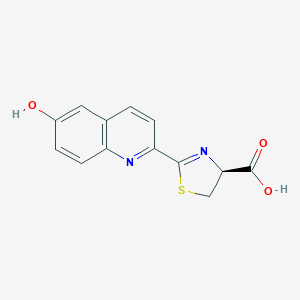


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)
